molecular formula C20H20ClFN2O2 B2599719 2-chloro-6-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 1005292-76-1

2-chloro-6-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide

Cat. No.: B2599719
CAS No.: 1005292-76-1
M. Wt: 374.84
InChI Key: UXWAKXNNXMFIQS-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a benzamide derivative featuring a tetrahydroquinoline scaffold substituted with a 2-methylpropanoyl group at the 1-position and a benzamide moiety at the 6-position. The benzamide ring is further modified with chloro and fluoro substituents at the 2- and 6-positions, respectively. The 2-methylpropanoyl group may enhance lipophilicity and metabolic stability compared to bulkier or more polar substituents, as observed in related analogs .

Properties

IUPAC Name

2-chloro-6-fluoro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClFN2O2/c1-12(2)20(26)24-10-4-5-13-11-14(8-9-17(13)24)23-19(25)18-15(21)6-3-7-16(18)22/h3,6-9,11-12H,4-5,10H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWAKXNNXMFIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide typically involves multiple steps. One common route starts with the preparation of 2-chloro-6-fluorobenzaldehyde, which is then subjected to a series of reactions including amination, acylation, and cyclization to form the final product .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated systems can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Ammonia, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-chloro-6-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-chloro-6-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide can be contextualized against the following analogs:

Table 1: Structural Comparison of Key Analogs

Compound Name Substituent on Tetrahydroquinoline Benzamide Substituents Key Features
This compound (Target) 2-Methylpropanoyl 2-Cl, 6-F Moderate lipophilicity; potential metabolic stability due to acyl group
2-Chloro-6-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide 4-Fluorobenzenesulfonyl 2-Cl, 6-F Higher polarity due to sulfonyl group; may reduce membrane permeability
3-Chloro-N-{1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydroquinolin-6-yl}benzamide 4-Fluorobenzenesulfonyl 3-Cl Altered halogen positioning may affect target binding affinity
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide Trifluoropropan-2-yloxy 4-Br, 5-F, 2-OCH2CF3 Increased steric bulk and electronegativity; potential for enhanced potency

Key Findings

Substituent Effects on Polarity and Solubility The 2-methylpropanoyl group in the target compound provides intermediate lipophilicity compared to sulfonyl-substituted analogs (e.g., ), which are more polar due to strong electron-withdrawing effects. This balance may optimize both solubility and cell permeability .

Halogen Positioning and Electronic Effects

  • The 2-chloro-6-fluoro substitution on the benzamide ring in the target compound creates a distinct electronic profile compared to the 3-chloro analog . Ortho-substituted halogens may enhance π-π stacking interactions with aromatic residues in biological targets .
  • Bromine substitution (as in ) increases molecular weight and polarizability, which could enhance binding affinity but also metabolic susceptibility.

Conformational Rigidity and Crystal Packing Crystallographic studies of tetrahydroquinoline derivatives (e.g., ) reveal that substituents like sulfonyl or acyl groups influence torsion angles and hydrogen-bonding networks. The 2-methylpropanoyl group in the target compound likely reduces steric strain compared to bulkier sulfonyl groups, favoring specific conformations for receptor binding .

Synthetic Accessibility

  • The target compound’s synthesis avoids the challenges associated with sulfonylation (e.g., low yields in sulfonyl-containing analogs ). Acylation reactions, as used here, are generally more efficient and scalable .

Table 2: Inferred Pharmacological Properties

Property Target Compound Sulfonyl-Substituted Analog Brominated Analog
LogP (Predicted) ~3.2 ~2.5 ~3.8
Aqueous Solubility Moderate High Low
Metabolic Stability High (stable acyl group) Moderate Low (bromine susceptibility)
Target Binding Affinity Optimized for halogen interactions Reduced due to polarity Enhanced due to bromine

Biological Activity

2-chloro-6-fluoro-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is a synthetic compound notable for its potential biological activities. This compound integrates a chloro and fluoro substituent on the benzamide ring along with a tetrahydroquinoline moiety. Its unique structure suggests possible interactions with various biological targets, making it a subject of interest in pharmacological research.

  • Molecular Formula : C20H20ClFN2O2
  • IUPAC Name : 2-chloro-6-fluoro-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
  • CAS Number : 1005292-76-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects. The exact mechanism remains under investigation, but preliminary studies suggest its role in inhibiting certain enzyme activities and possibly affecting cell signaling pathways.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • Cell Lines Tested : HCT-116 (colon cancer), MCF-7 (breast cancer), and SK-BR3 (breast cancer).
  • Assays Used : MTS cytotoxicity and BrdU proliferation assays.

The compound demonstrated notable antiproliferative effects in vitro, particularly in two-dimensional cell culture models compared to three-dimensional models .

Antimicrobial Activity

Compounds with similar structures have also been evaluated for their antimicrobial properties. The presence of halogen substituents (like chlorine and fluorine) often enhances the biological activity against various pathogens. In vitro studies have shown that these compounds can inhibit bacterial growth effectively .

Case Studies and Research Findings

StudyFindings
Antitumor Evaluation Compounds derived from similar structures showed IC50 values ranging from 6.26 μM to 20.46 μM across different cancer cell lines, indicating promising antitumor efficacy .
Antimicrobial Testing Compounds were tested against a range of bacterial strains with significant inhibition observed, suggesting potential as antibacterial agents .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals the unique biological profiles of this compound:

CompoundStructureBiological Activity
2-chloro-6-fluorobenzamideStructureModerate antimicrobial activity
2-chloro-N-[1-(isobutyryl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamideStructurePotentially effective against specific cancer cell lines

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